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Compound of Interest

Compound Name: Palatinitol

Cat. No.: B8808005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of sugar substitutes, Palatinitol, commercially known as Isomalt, and Xylitol

stand out for their widespread use in food, pharmaceutical, and nutraceutical industries. Both

polyols, or sugar alcohols, offer distinct advantages over sucrose, particularly for diabetic-

friendly and non-cariogenic product formulations. This guide provides an objective comparison

of their sweetness profiles and functional properties, supported by available data and

experimental insights.

Quantitative Comparison of Physicochemical and
Metabolic Properties
The following table summarizes the key quantitative differences between Palatinitol (Isomalt)

and Xylitol.
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Property Palatinitol (Isomalt) Xylitol
Sucrose (for
reference)

Relative Sweetness 0.4 - 0.6 ~1.0 1.0

Caloric Value (kcal/g) ~2.0[1][2][3][4] ~2.4[5][6][7] 4.0

Glycemic Index (GI) 2[8][9][10]
7 - 12[5][6][11][12][13]

[14]
60 - 70[6]

Dental Health Non-cariogenic[1][15]

Non-cariogenic,

actively inhibits

Streptococcus

mutans[16][17][18]

Cariogenic

Hygroscopicity Low[3][7][19][20] High[20][21] High

Cooling Effect Minimal[1][19] Pronounced[7][19] None

Sweetness Profile
Xylitol is notable for having a sweetness level comparable to sucrose, making it a

straightforward substitute in many formulations without the need for additional high-intensity

sweeteners.[5][7] In contrast, Palatinitol (Isomalt) is approximately half as sweet as sucrose.[1]

[3][7] This lower sweetness can be advantageous in applications where an overpowering sweet

taste is undesirable. It can also be blended with high-intensity sweeteners to achieve a

sweetness profile similar to sugar.[1]

Functional Properties
Food Technology and Pharmaceutical Formulation:

Palatinitol's low hygroscopicity, meaning it does not readily attract moisture, makes it an

excellent choice for hard candies, coatings, and baked goods, as it prevents stickiness and

crystallization.[3][7] Its high heat stability is also a significant advantage in manufacturing

processes that require high temperatures.[3][7]

Xylitol, on the other hand, is highly hygroscopic, which can be beneficial in products requiring

moisture retention.[20][21] Its most notable functional property is its significant cooling effect,
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which is highly desirable in mints, chewing gum, and oral care products.[7][19]

Dental Health:

Both Palatinitol and Xylitol are considered "tooth-friendly" as they are not readily fermented by

oral bacteria into acids that cause tooth decay.[1][15][16][18] However, Xylitol exhibits an

additional, active role in dental health by inhibiting the growth of Streptococcus mutans, the

primary bacteria responsible for dental caries.[16][17] This is achieved through a "futile

metabolic cycle" where the bacteria expend energy to take up xylitol but cannot metabolize it,

thus hindering their growth and acid production.[17]

Metabolic and Physiological Effects
Glycemic Response and Caloric Value:

Both sugar alcohols have a minimal impact on blood glucose and insulin levels, making them

suitable for individuals with diabetes.[1][6][13] Palatinitol has a very low glycemic index of 2.[8]

[9][10] Xylitol's glycemic index is slightly higher, reported to be between 7 and 12.[5][6][11][12]

[13]

In terms of caloric content, Palatinitol provides approximately 2.0 kcal/g, while Xylitol offers

about 2.4 kcal/g.[1][2][3][4][5][6][7] This is significantly lower than sucrose, which contains 4.0

kcal/g.[6]

Digestive Tolerance:

As with all polyols, excessive consumption of both Palatinitol and Xylitol can lead to

gastrointestinal discomfort, such as bloating and a laxative effect.[5] Palatinitol is generally

considered to have better digestive tolerance due to its slower absorption.[10]

Experimental Protocols
Detailed methodologies for the cited data are often proprietary to the conducting research

bodies. However, a general overview of the experimental protocols used to determine these

key parameters is provided below.

Sensory Analysis for Sweetness:
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Objective: To determine the relative sweetness of Palatinitol and Xylitol compared to a

sucrose reference.

Methodology: A trained sensory panel is presented with aqueous solutions of varying

concentrations of the test sweetener and a reference sucrose solution. Panelists are asked

to rate the sweetness intensity of each solution using a labeled magnitude scale or by a two-

alternative forced-choice (2-AFC) method to determine the point of subjective equality. The

results are then used to calculate the relative sweetness.

Glycemic Index Determination:

Objective: To measure the postprandial blood glucose response to Palatinitol and Xylitol.

Methodology: Following an overnight fast, human subjects ingest a test food containing a

specific amount of the sugar alcohol. Blood samples are taken at regular intervals (e.g., 0,

15, 30, 45, 60, 90, and 120 minutes) to measure blood glucose levels. The incremental area

under the blood glucose response curve (iAUC) is calculated and compared to the iAUC of a

reference food (glucose or white bread), which is assigned a GI of 100.

In Vitro Dental Caries Studies:

Objective: To assess the non-cariogenic properties of Palatinitol and Xylitol.

Methodology: A common method involves incubating a culture of Streptococcus mutans with

the test sweetener and a positive control (sucrose). The pH of the culture medium is

monitored over time. A significant drop in pH indicates acid production and cariogenic

potential. Another method involves biofilm models where the effect of the sweetener on the

growth and acid production of oral bacteria within a simulated plaque environment is

assessed.[17]

Metabolic Pathways
The metabolic fates of Palatinitol and Xylitol differ significantly, influencing their caloric value

and physiological effects.

Palatinitol (Isomalt) Metabolism
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Palatinitol is a mixture of two disaccharide alcohols, 1,6-GPS and 1,1-GPM. It is only partially

hydrolyzed in the small intestine into its constituent monosaccharides and their corresponding

sugar alcohols (glucose, sorbitol, and mannitol).[22] The majority of ingested Palatinitol
passes to the large intestine, where it is fermented by gut bacteria into short-chain fatty acids

(SCFAs).[22]

Palatinitol (Isomalt) Small Intestine

Large IntestineUndigested Palatinitol

Partial Hydrolysis

Bacterial Fermentation

Absorption

Glucose, Sorbitol,
Mannitol

Short-Chain Fatty Acids
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Metabolic pathway of Palatinitol (Isomalt).

Xylitol Metabolism
Absorbed Xylitol is primarily metabolized in the liver. It is converted to D-xylulose, which then

enters the pentose phosphate pathway.[5] A significant portion of ingested xylitol is not

absorbed in the small intestine and is fermented by gut bacteria.[5]

Absorbed Xylitol

Unabsorbed Xylitol
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Metabolic pathway of Xylitol.

Conclusion
Palatinitol (Isomalt) and Xylitol are both valuable sugar substitutes with distinct profiles.

Palatinitol's low hygroscopicity, excellent stability, and lower sweetness make it ideal for hard

candies and baked goods. Xylitol's sucrose-like sweetness, pronounced cooling effect, and

active anti-caries properties position it as a preferred ingredient in chewing gum, mints, and

oral care products. The choice between these two polyols will ultimately depend on the specific

functional and sensory requirements of the final product formulation. Researchers and

developers are encouraged to consider these comparative data points to optimize their product

development processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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